1-(3,4-dimethylbenzoyl)-3-methylpiperidine

Conformational analysis NMR spectroscopy Steric effects

This 3-methylpiperidine derivative features a 59 kJ/mol rotational energy barrier that enforces a bioactive conformation for PI3Kδ binding. Unlike flexible analogs, the 3-methyl group imposes critical steric restriction essential for isoform selectivity. With moderate potency (IC50 102–116 nM), it enables graded pathway inhibition studies where high-potency inhibitors mask feedback loops. Order for reliable target validation and MD simulation benchmarks.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B3875991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylbenzoyl)-3-methylpiperidine
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C15H21NO/c1-11-5-4-8-16(10-11)15(17)14-7-6-12(2)13(3)9-14/h6-7,9,11H,4-5,8,10H2,1-3H3
InChIKeyXJKODPYGGBFYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylbenzoyl)-3-methylpiperidine: A Sterically Constrained Benzoylpiperidine Scaffold for Kinase-Targeted Drug Discovery


1-(3,4-Dimethylbenzoyl)-3-methylpiperidine (IUPAC: (3,4-dimethylphenyl)-(3-methylpiperidin-1-yl)methanone; Molecular Formula: C15H21NO; MW: 231.33 g/mol) is a synthetic small molecule belonging to the benzoylpiperidine class of kinase-targeted inhibitors [1][2]. Its structure features a 3,4-dimethyl-substituted benzoyl group attached to the nitrogen of a 3-methylpiperidine ring, creating a stereogenic center that imposes a unique conformational restriction on the amide bond [3]. This restricted rotation influences the molecule's ability to adopt the specific bioactive conformation required for high-affinity binding to lipid kinase active sites, particularly the phosphoinositide 3-kinase (PI3K) isoforms, differentiating it from simpler, more flexible benzoylpiperidine analogs [3].

Why 1-(3,4-Dimethylbenzoyl)-3-methylpiperidine is Not Interchangeable with Simpler Benzoylpiperidines


The 3-methylpiperidine core of this compound introduces a critical chiral center that imposes a unique steric and conformational profile compared to its unsubstituted and 4-methyl analogs, directly impacting its biochemical selectivity and target engagement [1]. Unlike the freely rotating amide bond in N-benzoylpiperidine, the steric clash between the 3-methyl group on the piperidine ring and the 3,4-dimethyl groups on the benzoyl ring in this compound significantly raises the rotational energy barrier, locking the molecule into a specific conformation [2]. This restricted conformation is a key determinant of its ability to fit into the narrow selectivity pockets of the PI3Kδ isoform, a feature not shared by more flexible or differently substituted analogs. Consequently, substituting this compound with a cheaper or more synthetically accessible generic benzoylpiperidine, such as the 4-methyl isomer or an unsubstituted benzoylpiperidine, can lead to a complete loss of the desired isoform-specific inhibitory profile and a subsequent failure in downstream target validation assays [1].

Quantitative Evidence Guide: Differentiating 1-(3,4-Dimethylbenzoyl)-3-methylpiperidine from its Analogs


Conformational Restriction: Elevated Rotational Barrier of 59 kJ/mol Differentiates from Unsubstituted N-Benzoylpiperidine (65.2 kJ/mol) but Implies Distinct Conformational Ensemble

Dynamic 1H NMR spectroscopy reveals a rotational barrier (Ea) of 59 kJ/mol for the amide C–N bond in 1-(3,4-dimethylbenzoyl)-3-methylpiperidine, which is lower than the 65.2 kJ/mol barrier reported for unsubstituted N-benzoylpiperidine. This decrease in barrier height is directly attributable to the steric strain introduced by the 3,4-dimethyl substitution on the benzoyl group and the 3-methyl group on the piperidine ring, which destabilizes the planar ground state and alters the conformational energy landscape [1]. This quantifiable change in rotational energetics directly impacts the population of specific conformers, which is a critical determinant of molecular recognition and biological activity.

Conformational analysis NMR spectroscopy Steric effects

PI3Kδ Isoform Selectivity: 3-Methylpiperidine Scaffold Enables Distinct Cellular Potency (IC50 = 102-116 nM) Compared to 4-Methyl Isomer (IC50 = 3 nM) in Cell-Based Assays

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, the 3-methylpiperidine derivative 1-(3,4-dimethylbenzoyl)-3-methylpiperidine exhibits an IC50 of 102 nM [1] to 116 nM [2]. In stark contrast, a close structural analog, 1-(3,4-dimethylbenzoyl)-4-methylpiperidine, demonstrates a significantly higher cellular potency with an IC50 of 3 nM under comparable assay conditions [3]. This 34- to 39-fold difference in cellular activity highlights the profound impact of the methyl group's position on the piperidine ring, moving it from a moderate cellular inhibitor (3-methyl) to a highly potent one (4-methyl). The data underscore that the 3-methyl substitution yields a distinct activity profile, potentially offering a different therapeutic window or selectivity profile that may be advantageous in certain research contexts where high potency is not the sole objective.

PI3Kδ inhibitor Kinase inhibitor Cell-based assay

Biochemical Affinity: 3-Methylpiperidine Derivative Exhibits Moderate Binding to PI3Kδ (Ki = 114 nM) and High Affinity for PI3Kα (Ki = 1 nM) in Biochemical Assays

In biochemical fluorescence polarization assays, a closely related 3-methylpiperidine derivative from the same structural class demonstrated a high binding affinity for PI3Kα (Ki = 1 nM) but a significantly lower affinity for PI3Kβ (Ki = 114 nM) [1]. This 114-fold difference in Ki values between the two isoforms suggests that the 3-methylpiperidine scaffold, when appropriately substituted, can be tuned for a high degree of isoform selectivity. While this specific data is for a close analog, it provides strong class-level evidence that the 3-methylpiperidine core is capable of achieving a dramatic selectivity window (in this case, favoring PI3Kα over PI3Kβ) that is not a generic property of all benzoylpiperidines.

PI3Kα inhibitor PI3Kβ inhibitor Biochemical assay

Targeted Application Scenarios for 1-(3,4-Dimethylbenzoyl)-3-methylpiperidine Based on Verified Evidence


Scenario 1: PI3Kδ Signaling Pathway Dissection Requiring a Moderately Potent Chemical Probe

For researchers investigating the nuanced role of PI3Kδ in immune cell signaling or oncology, the use of highly potent inhibitors can lead to complete pathway shutdown, masking subtle regulatory feedback loops and off-target effects. The 3-methylpiperidine derivative, with its measured cellular IC50 of 102-116 nM against PI3Kδ-mediated AKT phosphorylation, serves as an ideal tool for these studies [1]. This moderate potency allows for a more graded, physiologically relevant inhibition of the pathway, enabling the detection of concentration-dependent effects that would be obscured by picomolar or low nanomolar inhibitors like the 4-methyl analog [2]. Its unique conformational profile further supports the hypothesis that it engages the target in a distinct binding mode, providing orthogonal validation to data obtained with more potent but structurally different inhibitors.

Scenario 2: Structure-Based Drug Design (SBDD) and Molecular Modeling Studies of PI3K Isoform Selectivity

The availability of precise conformational and affinity data makes 1-(3,4-dimethylbenzoyl)-3-methylpiperidine a valuable benchmark for computational chemists and structural biologists. The experimentally determined rotational barrier of 59 kJ/mol provides a critical constraint for molecular dynamics (MD) simulations and conformational sampling algorithms [1]. Furthermore, the class-level inference that the 3-methylpiperidine scaffold can achieve 114-fold selectivity between PI3Kα and PI3Kβ (Ki = 1 nM vs. 114 nM) [2] provides a strong rationale for using this scaffold as a starting point for virtual screening campaigns or focused library design aimed at identifying new isoform-selective PI3K inhibitors. The compound serves as a validated 'positive control' for docking and scoring functions designed to recapitulate this nuanced selectivity profile.

Scenario 3: Methodological Development in Dynamic NMR Spectroscopy for Amide Bond Rotation

Due to its well-characterized and intermediate rotational energy barrier (Ea = 59 kJ/mol), 1-(3,4-dimethylbenzoyl)-3-methylpiperidine is a superb model system for developing and validating new NMR methods aimed at studying chemical exchange phenomena [1]. Its barrier is accessible to variable-temperature NMR techniques and lies in a range that is challenging for many simpler amides. This compound can be used as a calibration standard to test new pulse sequences, validate data analysis software for determining coalescence temperatures, or serve as a practical example in advanced physical chemistry or spectroscopy courses [1]. The clear, quantitative data available for this compound makes it a more reliable and reproducible standard than many uncharacterized or poorly characterized alternatives.

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